molecular formula C18H26O7 B14076700 5,6-Epoxypinolidoxin

5,6-Epoxypinolidoxin

Cat. No.: B14076700
M. Wt: 354.4 g/mol
InChI Key: SHDFNLHXMKWTEL-QFXXITGJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Epoxypinolidoxin involves the conversion of the double bond between carbon atoms 5 and 6 into an epoxy group . The specific synthetic routes and reaction conditions for this transformation are not widely documented in the literature. general methods for epoxidation of alkenes typically involve the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its specific biological origin. The compound is primarily isolated from the organic extracts of fungal cultures . The isolation process involves culturing the fungi, extracting the metabolites, and purifying the compound using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 5,6-Epoxypinolidoxin undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be further oxidized to form diols.

    Reduction: The epoxy group can be reduced to form the corresponding dihydro derivative.

    Substitution: The epoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the epoxy group.

    Substitution: Nucleophiles like amines or thiols can react with the epoxy group under basic conditions.

Major Products Formed:

    Oxidation: Formation of diols.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Properties

Molecular Formula

C18H26O7

Molecular Weight

354.4 g/mol

IUPAC Name

(2,3-dihydroxy-6-oxo-4-propyl-5,11-dioxabicyclo[8.1.0]undecan-7-yl) (2E,4E)-hexa-2,4-dienoate

InChI

InChI=1S/C18H26O7/c1-3-5-6-8-14(19)23-13-10-9-12-17(24-12)16(21)15(20)11(7-4-2)25-18(13)22/h3,5-6,8,11-13,15-17,20-21H,4,7,9-10H2,1-2H3/b5-3+,8-6+

InChI Key

SHDFNLHXMKWTEL-QFXXITGJSA-N

Isomeric SMILES

CCCC1C(C(C2C(O2)CCC(C(=O)O1)OC(=O)/C=C/C=C/C)O)O

Canonical SMILES

CCCC1C(C(C2C(O2)CCC(C(=O)O1)OC(=O)C=CC=CC)O)O

Origin of Product

United States

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